SMAD3 Inhibtor, SIS 3-d3

Stable isotope-labeled internal standard LC-MS/MS bioanalysis Isotope dilution mass spectrometry

For bioanalytical labs requiring regulatory-grade LC-MS/MS quantification of the SMAD3 inhibitor SIS3, the trideuterated isotopologue SIS 3-d3 is the definitive stable isotope-labeled internal standard (SIL-IS). Unlike unlabeled structural analogues, its +3 Da mass shift and 98% atom% D enrichment enable interference-free SRM channel monitoring, satisfying FDA BMV guidance on IS response. - Compensates for matrix effects, extraction variability, and instrument fluctuation in plasma, tissue homogenates, or cell lysates. - ≤2% d0 carryover maintains accuracy across the calibration range. - Enables concentration-response modeling in fibrosis and oncology efficacy studies by correlating pharmacodynamic endpoints with systemic SIS3 exposure.

Molecular Formula C28H27N3O3
Molecular Weight 456.56
CAS No. 1512629-88-7
Cat. No. B565830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMAD3 Inhibtor, SIS 3-d3
CAS1512629-88-7
Synonyms1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one
Molecular FormulaC28H27N3O3
Molecular Weight456.56
Structural Identifiers
SMILESCN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5
InChIInChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3
InChIKeyIJYPHMXWKKKHGT-NTTJVEKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMAD3 Inhibitor SIS 3-d3 Overview


SMAD3 Inhibitor, SIS 3-d3 (CAS 1512629-88-7; molecular formula C28H24D3N3O3; MW 456.55) is the trideuterated isotopologue of the selective Smad3 inhibitor SIS3 (CAS 1009104-85-1) . It incorporates three deuterium atoms at the N-methyl position of the pyrrolo[2,3-b]pyridine ring system, yielding a +3 Da mass shift relative to the unlabeled parent compound . Like its parent SIS3—which was the first characterized selective Smad3 inhibitor [1]—SIS 3-d3 retains the core pyrrolopyridine pharmacophore that suppresses TGF-β1-dependent Smad3 phosphorylation (IC50 = 3 µM) and Smad3-mediated cellular signaling without affecting Smad2, MAPK/p38, ERK, or PI3K pathways [2]. The compound is commercially supplied as a stable isotope-labeled reference standard, typically at ≥98% chemical purity with 98% atom% D isotopic enrichment .

Why SIS 3-d3 Cannot Be Substituted by SIS3


The critical procurement distinction between SIS 3-d3 and its unlabeled parent SIS3 lies in their fundamentally different intended applications. SIS3 (CAS 1009104-85-1) is a pharmacological tool compound used to inhibit Smad3 in cell-based or in vivo experiments [1]. SIS 3-d3, by contrast, is a stable isotope-labeled (SIL) analogue engineered specifically as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . In quantitative bioanalysis, SIL internal standards are considered the gold standard because they co-elute with the analyte and exhibit nearly identical ionization behavior, thereby compensating for matrix effects, extraction variability, and instrument fluctuation [2]. An unlabeled structural analogue or a non-isotopic IS cannot provide equivalent matrix-matching capability, which compromises assay accuracy, precision, and reproducibility to a degree that is unacceptable under FDA and EMA bioanalytical method validation guidelines . Furthermore, SIS 3-d3 carries a defined isotopic purity specification (98% atom% D) that is absent from SIS3 product certificates, making the deuterated form uniquely traceable for regulated bioanalysis .

Quantitative Differentiation Evidence


Mass Shift Enables Isotope Dilution LC-MS/MS

SIS 3-d3 (C28H24D3N3O3, MW 456.55) carries three deuterium atoms replacing three hydrogen atoms on the N-methyl group of the pyrrolopyridine core, producing a net mass increase of +3.02 Da versus unlabeled SIS3 free base (C28H27N3O3, MW 453.53) . This mass shift exceeds the minimum Δ+3 Da threshold recommended for deuterated internal standards to avoid isotopic overlap with the natural abundance M+1/M+2 isotopologue envelope of the unlabeled analyte [1]. The position of deuteration on a chemically stable N-methyl group (not on exchangeable or metabolically labile positions) minimizes the risk of deuterium-hydrogen back-exchange during sample preparation, a known limitation of certain deuterated IS [2]. In isotope dilution LC-MS/MS, this mass difference permits the mass spectrometer to independently monitor the analyte (SIS3) and IS (SIS 3-d3) via distinct selected reaction monitoring (SRM) transitions, enabling accurate quantification through analyte-to-IS peak area ratios .

Stable isotope-labeled internal standard LC-MS/MS bioanalysis Isotope dilution mass spectrometry

Isotopic Purity for Regulated Bioanalysis

SIS 3-d3 is supplied with a dual purity specification: ≥98% chemical purity (by HPLC) and 98% atom% D isotopic enrichment, verified by batch-specific QC documentation including NMR, HPLC, and GC analyses . This dual specification is essential for regulated bioanalytical workflows because the presence of unlabeled SIS3 (d0) in the IS stock solution introduces systematic bias in isotope dilution calculations, directly violating FDA BMV guidance requiring that IS purity be characterized and controlled [1]. In contrast, unlabeled SIS3 (CAS 1009104-85-1) carries only a chemical purity specification (typically ≥98% by HPLC) with no isotopic enrichment value, as it is not manufactured or certified as an isotopically labeled reference material . The 98% atom% D specification ensures that ≥98% of molecules contain the full complement of three deuterium atoms, limiting the d0 carryover contribution to ≤2% of the total IS signal .

Isotopic purity Bioanalytical method validation Quality control

Maintained Smad3 Phosphorylation Inhibition

The pharmacological activity of SIS 3-d3 is expected to be indistinguishable from that of its parent compound SIS3, as deuteration at the N-methyl group does not alter the hydrogen-bonding capacity, steric profile, or electronic properties of the pharmacophore [1]. In the foundational characterization study by Jinnin et al. (2006), SIS3 inhibited TGF-β1-induced Smad3 phosphorylation with an IC50 of 3 µM and decreased DNA-Smad3 binding by approximately 50% at the same concentration, while showing no effect on Smad2 phosphorylation [2]. SIS3 also completely diminished constitutive Smad3 phosphorylation and up-regulated type I collagen expression in scleroderma fibroblasts, and attenuated TGF-β1-induced type I procollagen up-regulation and myofibroblast differentiation in normal human dermal fibroblasts . These data define the expected activity window for SIS 3-d3 in cell-based assays [3].

Smad3 phosphorylation inhibition TGF-β signaling DNA-binding activity

Smad3 Selectivity Over Smad2

SIS3 (and by extension SIS 3-d3) inhibits Smad3 phosphorylation with no detectable effect on Smad2 phosphorylation, as demonstrated by immunoprecipitation and western blotting in TGF-β1-stimulated cells [1]. This selectivity is mechanistically distinct from upstream TGF-β type I receptor (ALK5) inhibitors such as SB-431542, which blocks ALK5 kinase activity (IC50 = 94 nM) and consequently suppresses phosphorylation of both Smad2 and Smad3 indiscriminately . Because Smad2 and Smad3 mediate overlapping yet non-redundant transcriptional programs—with Smad3 playing a dominant role in fibrotic gene expression (COL1A1, COL1A2, α-SMA) and Smad2 mediating distinct anti-proliferative and developmental responses—the use of an ALK5 inhibitor confounds interpretation of pathway-specific phenotypes [2]. SIS3-treated scleroderma fibroblasts showed complete abrogation of constitutive Smad3 phosphorylation and normalized type I collagen expression without affecting Smad2-dependent signaling .

Smad3 selectivity Smad2 ALK5 inhibitor Pathway specificity

Aqueous Solubility and Analytical Use Rationale

SIS3 is insoluble in water (<1 mg/mL) and requires organic solvents (DMSO at 91 mg/mL or ethanol at 91 mg/mL) for in vitro stock preparation . This poor aqueous solubility was explicitly identified as a development-limiting property of SIS3 by Wu et al. (2020), who reported that compound SIS3 was the first selective SMAD3 inhibitor with acceptable activity but 'its poor water solubility limited its development' [1]. The same study generated a water-soluble SIS3 analog, compound 16d, which retained SMAD3 inhibitory activity and in vivo NK cell-mediated anticancer efficacy comparable to SIS3 [2]. For in vivo studies, SIS3 requires complex formulation vehicles (e.g., 2% DMSO + 30% PEG 300 + 2% Tween 80 + ddH2O) to achieve modest solubility of ~4 mg/mL [3]. These solubility constraints reinforce the primary procurement rationale for SIS 3-d3 as an analytical internal standard for LC-MS/MS quantification rather than as a standalone pharmacological agent for in vivo efficacy studies, where compound 16d or alternative water-soluble SMAD3 inhibitors may be more appropriate [4].

Aqueous solubility Formulation In vivo dosing Compound 16d

Optimal Procurement and Application Scenarios


LC-MS/MS Method Development for Pharmacokinetics

SIS 3-d3 is the definitive SIL-IS for developing and validating LC-MS/MS methods to quantify SIS3 concentrations in plasma, tissue homogenates, or cell lysates from preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Its +3 Da mass shift relative to the analyte enables independent SRM channel monitoring with negligible isotopic cross-talk, satisfying FDA BMV guidance requiring that the IS response be free of interference from the analyte . The documented 98% atom% D purity ensures that the d0 carryover contribution is ≤2%, maintaining accuracy across the calibration range. In practice, SIS 3-d3 is added at a fixed concentration to all calibration standards, QC samples, and study samples prior to protein precipitation or liquid-liquid extraction, and the analyte-to-IS peak area ratio is used for quantification. This workflow is essential for any preclinical development program evaluating SIS3 or SIS3-derived lead compounds where regulatory-grade bioanalytical data are required .

Fibrosis Research with Smad3 Pathway Dissection

For researchers investigating TGF-β1-driven fibrotic mechanisms—including scleroderma, pulmonary fibrosis, renal fibrosis, or hepatic stellate cell activation—SIS3 (unlabeled) is used as the pharmacological inhibitor, while SIS 3-d3 serves as the matched SIL-IS for quantifying intracellular SIS3 exposure by LC-MS/MS . This tandem procurement strategy is particularly valuable when correlating cellular Smad3 inhibition (measured by p-Smad3 western blot, α-SMA immunostaining, or collagen I qPCR) with the actual intracellular drug concentration, enabling concentration-response modeling that distinguishes on-target pharmacology from potential off-target effects. The Smad3-over-Smad2 selectivity of SIS3 ensures that observed anti-fibrotic effects (e.g., reduced collagen I expression, attenuated myofibroblast differentiation) can be unambiguously attributed to Smad3 blockade rather than global TGF-β pathway suppression . SIS3 at 3 µM reduces DNA-Smad3 binding by ~50% and completely abrogates constitutive Smad3 phosphorylation in scleroderma fibroblasts, establishing a benchmark concentration for intracellular exposure monitoring [1].

Metabolic Stability and Deuterium Effect Studies

The deuterium kinetic isotope effect (DKIE) at the N-CD3 position of SIS 3-d3 may confer reduced rates of oxidative N-demethylation by cytochrome P450 enzymes compared to the N-CH3 group of unlabeled SIS3 . While no published head-to-head metabolic stability data exist specifically for SIS 3-d3 vs. SIS3, the broader class of deuterated drugs (e.g., deutetrabenazine) demonstrates that strategic deuteration at metabolic soft spots can prolong half-life and reduce toxic metabolite formation . Researchers conducting comparative microsomal or hepatocyte stability assays can use SIS 3-d3 as the test article and SIS3-d0 as the comparator, with SIS 3-d3 simultaneously serving as the IS for quantifying both compounds by LC-MS/MS—a unique dual-use capability not available with unlabeled analogues [1]. This application is relevant for medicinal chemistry teams evaluating deuteration as a lead optimization strategy for SMAD3-targeted therapeutics .

Bioanalysis for In Vivo Efficacy Studies

In preclinical efficacy studies where SIS3 is administered to mice (at reported doses of 2.5–10 mg/kg i.p. or 2.5–5 µg/g/day) to evaluate anti-fibrotic or anti-tumor effects, SIS 3-d3 is the essential SIL-IS for measuring plasma and tissue drug concentrations . Published studies have demonstrated that SIS3 treatment significantly reduces bleomycin-induced pulmonary collagen deposition, attenuates myocardial fibrosis in hypertensive heart disease models, and suppresses tumor growth via NK cell-mediated immunity . In each case, correlating pharmacodynamic endpoints (fibrosis score, collagen content, tumor volume) with systemic SIS3 exposure requires a validated LC-MS/MS method employing SIS 3-d3 as the IS. Importantly, the poor aqueous solubility of SIS3 necessitates complex formulation vehicles for in vivo dosing, making accurate bioanalytical quantification—and thus procurement of the matched deuterated IS—all the more critical for interpreting exposure-response relationships [1].

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